molecular formula C32H37Cl2N5O9 B12761648 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride CAS No. 140447-71-8

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride

Cat. No.: B12761648
CAS No.: 140447-71-8
M. Wt: 706.6 g/mol
InChI Key: XUAVBRZAPXALKH-UHFFFAOYSA-N
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Description

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride (phew, that’s a mouthful!) belongs to the class of heterocyclic compounds. Its intricate structure combines a quinoline ring system with a pyrrolo ring, making it a fascinating target for research.

Preparation Methods

The synthesis of this compound involves several steps, and industrial production methods vary

  • Quinoline Formation: : The quinoline ring is formed via cyclization of an appropriate precursor. Common starting materials include aniline derivatives and aldehydes. Acid-catalyzed condensation reactions lead to the quinoline scaffold.

  • Pyrrolo Ring Introduction: : The pyrrolo ring is introduced through a series of reactions, often involving nucleophilic substitution or cyclization. Key steps include the addition of amines and subsequent cyclization.

  • Functional Group Installations: : The chloro, methyl, and carbonyl groups are incorporated using appropriate reagents and conditions. Protecting groups may be necessary during these transformations.

Chemical Reactions Analysis

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid undergoes various reactions:

    Oxidation: The carbonyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: Reduction of the carbonyl group or other substituents can yield different derivatives.

    Substitution: Chlorine atoms can be substituted with other halogens or functional groups.

    Cyclization: Intramolecular cyclization reactions play a crucial role in forming the pyrrolo ring.

Major products depend on reaction conditions and substituents. For example, reduction of the carbonyl group may yield the corresponding alcohol, while oxidation could lead to a carboxylic acid.

Scientific Research Applications

Researchers explore this compound’s potential in various fields:

    Medicine: Its unique structure suggests potential as an anticancer agent or kinase inhibitor.

    Chemistry: It serves as a building block for designing novel heterocyclic compounds.

    Biology: Investigating its interactions with cellular targets sheds light on biological processes.

Mechanism of Action

The compound likely exerts its effects by interfering with specific molecular pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are no direct analogs, compounds with quinoline and pyrrolo moieties share some similarities. Notable examples include quinoline-based antimalarials and pyrroloquinoline quinone (PQQ), a cofactor in redox reactions.

: Reference 1 (if available) : Reference 2 (if available)

Properties

CAS No.

140447-71-8

Molecular Formula

C32H37Cl2N5O9

Molecular Weight

706.6 g/mol

IUPAC Name

methyl 8-chloro-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-1-oxo-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C32H36ClN5O9.ClH/c1-32(30(42)46-5)28(40)23-19-12-18(33)14-38(21(19)13-22(25(23)35-32)47-31(43)37-8-6-36(2)7-9-37)29(41)20-11-16-10-17(15-39)26(44-3)27(45-4)24(16)34-20;/h10-11,13,18,34-35,39H,6-9,12,14-15H2,1-5H3;1H

InChI Key

XUAVBRZAPXALKH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)CO)Cl)C(=O)OC.Cl

Origin of Product

United States

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